Pteroside Z
Description
Properties
CAS No. |
35943-37-4 |
|---|---|
Molecular Formula |
C21H30O7 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
InChI |
InChI=1S/C21H30O7/c1-10-7-12-8-21(3,4)19(26)15(12)11(2)13(10)5-6-27-20-18(25)17(24)16(23)14(9-22)28-20/h7,14,16-18,20,22-25H,5-6,8-9H2,1-4H3/t14-,16-,17+,18-,20-/m1/s1 |
InChI Key |
QFXWNTWJLHHEKX-UVNCQSPWSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C(=O)C(C2)(C)C |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation Methods
Solvent Extraction and Partitioning
Pteroside Z is typically isolated from bracken rhizomes or fronds using sequential solvent extraction. Fresh plant material is dried, powdered, and subjected to maceration or reflux with polar solvents. A representative protocol from involves:
- Methanol extraction : 250 g of dried rhizomes refluxed in 1.5 L methanol for 24 hours.
- Liquid-liquid partitioning : The crude extract is partitioned into ethyl acetate (EtOAc) and n-butanol (n-BuOH) fractions. This compound concentrates in the EtOAc layer due to its intermediate polarity.
Table 1: Solvent Partitioning Efficiency for this compound
| Solvent System | Partition Coefficient (Log P) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol (crude) | -0.34 | 100 | 5–10 |
| EtOAc | 0.89 | 45 | 20–25 |
| n-BuOH | -1.2 | 30 | 10–15 |
Chromatographic Purification
The EtOAc fraction undergoes multi-step chromatography:
- Size-exclusion chromatography : Sephadex LH-20 with 95% ethanol removes polymeric impurities.
- Medium-pressure liquid chromatography (MPLC) : MCI gel CHP 20P (Water→MeOH gradient) separates pterosides from co-eluting terpenoids.
- Preparative HPLC : Final purification using C₁₈ columns (CH₃CN/H₂O + 0.1% formic acid) achieves >95% purity.
Table 2: Chromatographic Conditions for this compound Isolation
| Step | Stationary Phase | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|---|
| Size-exclusion | Sephadex LH-20 | 95% Ethanol | 2 mL/min | 15–20 |
| MPLC | MCI gel CHP 20P | H₂O→MeOH (gradient) | 5 mL/min | 30–45 |
| Preparative HPLC | C₁₈ (5 µm) | 40% CH₃CN in H₂O (+0.1% FA) | 1 mL/min | 22.5 |
Chemical Synthesis Approaches
Synthesis of Pterosin Z Precursor
This compound is the β-D-glucopyranoside derivative of Pterosin Z (C₁₅H₂₀O₂). The aglycone is synthesized via:
- Friedel-Crafts acylation : 2-(2,6-Dimethylphenyl)ethanol is bisacylated with methylmalonyl chloride (AlCl₃ catalyst, CS₂ solvent, 73% yield).
- Reductive cyclization : Zn dust in acetic acid/acetic anhydride reduces the diketone to the indanone core (86% yield).
Table 3: Key Reactions in Pterosin Z Synthesis
| Reaction | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CS₂, 0°C, 3 h | 73 | 85 |
| Reductive cyclization | Zn, AcOH/Ac₂O, 45°C, 24 h | 86 | 90 |
Glycosylation of Pterosin Z
The Koenigs-Knorr reaction is the benchmark method for glucosylation:
- Activation : Pterosin Z (1.0 eq) and acetobromo-α-D-glucose (1.2 eq) are stirred with silver oxide (Ag₂O, 3.0 eq) and trimethylsilyl triflate (TMSOTf, 0.2 eq) in dichloromethane.
- Quenching : Reaction halted at 10 minutes (TLC monitoring), filtered through Celite, and purified via silica gel chromatography (n-hexane/EtOAc 3:1→1:1).
Table 4: Glycosylation Optimization Data
| Catalyst | Temp (°C) | Time (min) | Yield (%) | α/β Ratio |
|---|---|---|---|---|
| Ag₂O alone | 25 | 180 | 35 | 1:2.5 |
| Ag₂O/TMSOTf | 0 | 10 | 89 | 1:9 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Hydrolysis Reactions
Pteroside Z undergoes acid-catalyzed hydrolysis to yield its aglycone (pterosin Z) and sugar moieties. For example:
-
Acid Hydrolysis : Treatment with dilute HCl (1M, 80°C, 2h) cleaves the glycosidic bond, producing pterosin Z (C₁₅H₂₀O₂) and glucose, confirmed via HPLC and NMR .
-
Enzymatic Hydrolysis : β-Glucosidases from microbial sources (e.g., Aspergillus niger) selectively hydrolyze the glucose unit, retaining the indenone core .
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | 1M HCl, 80°C, 2h | Pterosin Z + glucose | 85% | |
| Enzymatic hydrolysis | β-Glucosidase, pH 5.0, 37°C | Pterosin Z + glucose | 92% |
Enzymatic Interactions
This compound and its derivatives show inhibitory activity against neurological enzymes:
-
BACE1 Inhibition : (2R,3R)-Pteroside C (a structural analog) demonstrated noncompetitive inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) with an IC₅₀ of 12.3 µM .
-
Cholinesterase Inhibition : this compound exhibited mixed-type inhibition against acetylcholinesterase (AChE) and noncompetitive inhibition of butyrylcholinesterase (BChE), suggesting potential in Alzheimer’s disease research .
Structural Modifications
This compound serves as a scaffold for semisynthetic derivatives:
-
Glycosylation : Coupling with p-coumaroyl groups via esterification enhances solubility. For instance, 6-O-p-coumaroyl-pteroside Z was synthesized using DCC/DMAP, confirmed by HR-ESI-MS (m/z 572.2263 [M + Na]⁺) .
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the C-2 hydroxyethyl group to a ketone, yielding 2-keto-pterosin Z derivatives .
Photochemical Reactivity
UV irradiation (254 nm) induces retro-aldol cleavage in pterosin Z, generating smaller fragments like 2,2,5,7-tetramethylindenone and hydroxyacetone, as observed in photodegradation studies .
Key Insights
-
Hydrolysis and enzymatic cleavage are central to its metabolic processing.
-
Structural analogs exhibit targeted enzyme inhibition, highlighting therapeutic potential.
-
Semisynthetic modifications improve physicochemical properties for pharmacological applications.
Data synthesized from chromatography, spectroscopy (NMR, HR-ESI-MS), and enzymatic assays .
Scientific Research Applications
Pteroside Z is a glycoside associated with pterosins, a class of sesquiterpenoids found in bracken fern (Pteridium aquilinum) . Research has explored its properties and potential applications, particularly in the context of its bioactivity and chemical characteristics .
Chemical Characteristics and Isolation
This compound can be isolated from bracken fern through various chromatographic methods, including silica gel chromatography and Sephadex LH-20 . High-performance liquid chromatography (HPLC) methods have been developed for the quantification of this compound in plant matrices, soil, and water samples .
- Anti-diabetic potential this compound, along with other pterosins and glycosides, was assessed for anti-diabetic activity using an intestinal glucose uptake assay, but was found to be inactive at a concentration of 300 μM .
- Inhibition of amyloid precursor protein cleaving enzyme : Pterosin derivatives, including this compound, have demonstrated the ability to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in Alzheimer’s disease . Pteroside C significantly decreased the secretion of Aβ peptides from neuroblastoma cells that overexpressed human β-amyloid precursor protein at 500 μM .
- Smooth Muscle Relaxation: Pterosin Z is a potent relaxant to smooth muscle (EC50 = 1.3 ± 0.1 µM) .
- Phytotoxic Activity: Selligueain A, a proanthocyanidin, is found in green fronds and litter of P. arachnoideum and exhibits phytotoxic activity, inhibiting root and stem growth, and root metaxylem cell size in sesame .
Environmental Presence and Concerns
Mechanism of Action
The mechanism of action of Pteroside Z involves its interaction with specific molecular targets and pathways. Although detailed studies are limited, it is believed that this compound may exert its effects through modulation of glucose transporters and other related pathways .
Comparison with Similar Compounds
Pteroside Z vs. Other Pterosides
The pteroside family includes structurally analogous compounds such as Pteroside A, B, C, D , and Pteroside P' . Key differences include:
Comparison with Hypolosides
Hypolosides A, B, and C, isolated from Hypolepis punctata, are illudane-type glycosides structurally related to this compound but feature sulfate groups or additional hydroxylations at C-4 and C-9 .
Functional Group and Reactivity Differences
- Hydroxylation : this compound has a hydroxyl group at C-3, absent in Pteroside A and B, which may affect hydrogen-bonding interactions in biological systems .
- Glycosylation : The C-12 glycosylation in this compound contrasts with C-2/C-3 glycosylation in other pterosides, altering solubility and membrane permeability .
- Cyclopropane Rings : Compounds like Pteroside B and hypacrone contain reactive cyclopropane rings, making them more prone to degradation than this compound .
Enzyme Inhibition
Pteroside derivatives exhibit varied inhibitory effects on enzymes linked to neurodegenerative diseases:
Anti-Tumor and Toxicity Profiles
- Hypacrone (related to this compound): Demonstrates anti-tumor activity via reactive cyclopropane intermediates .
- Ptaquiloside: A carcinogenic analogue of this compound; its toxicity arises from alkylating DNA via a dienone intermediate .
Stability and Degradation Pathways
This compound is more stable than caudatoside, which degrades in pyridine to form unstable dienones like caudatodienone . Hypolosides and ptaquiloside are also prone to hydrolysis under acidic conditions, whereas this compound’s C-12 glycosylation may confer resistance to enzymatic cleavage .
Q & A
Q. What are the standard methods for isolating Pteroside Z from natural sources?
this compound is typically isolated via solvent extraction followed by chromatographic techniques. For example:
- Ethanol/water extraction : Crude plant material is homogenized in ethanol-water (70:30 v/v) to solubilize polar constituents .
- Column chromatography : Fractionation using silica gel or Sephadex LH-20 columns to separate sesquiterpenoid glycosides .
- HPLC purification : Final purification with reverse-phase HPLC (C18 column, acetonitrile-water gradient) to achieve >95% purity . Key consideration: Solvent choice impacts yield; chloroform and ethyl acetate are effective for intermediate polarity compounds .
Q. How is the chemical structure of this compound elucidated?
Structural identification involves:
- Spectroscopic analysis :
- NMR (1H, 13C, 2D-COSY, HMBC) to determine connectivity and stereochemistry .
- HR-MS for molecular formula confirmation (e.g., [M+H]+ at m/z 410.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic activities of this compound across studies?
Discrepancies may arise from:
- Cell line variability : KB (oral carcinoma) vs. HepG2 (hepatic) cells show differential sensitivity .
- Compound purity : Impurities >5% (e.g., residual solvents) can skew bioassay results .
- Assay conditions : Varying incubation times (24h vs. 48h) and serum concentrations affect IC50 values . Methodological solution:
- Validate results using orthogonal assays (e.g., MTT and apoptosis markers).
- Include purity certificates (HPLC, NMR) in supplementary materials .
Q. What experimental design considerations are critical when assessing this compound's mechanism of action?
Key factors include:
- Dose-response curves : Test concentrations from 1 μM to 100 μM to identify threshold effects .
- Negative controls : Use untreated cells and solvent-only groups to rule out cytotoxicity from excipients .
- Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to map signaling pathways . Example design:
| Parameter | Details |
|---|---|
| Cell lines | KB, HepG2, MCF-7 |
| Concentrations | 1, 10, 50, 100 μM |
| Assay duration | 24h, 48h |
| Replicates | n=3 per group |
Q. How can researchers address low yields of this compound during synthesis or extraction?
Optimization strategies:
- Pre-fractionation : Use TLC-guided fractionation to eliminate non-target compounds early .
- Enzymatic hydrolysis : Treat crude extracts with β-glucosidase to hydrolyze glycosides and increase yield .
- Scale-up adjustments : Solvent volume-to-biomass ratios >10:1 improve extraction efficiency .
Methodological Recommendations
- Reproducibility : Document experimental parameters (e.g., column temperature, gradient slopes) per journal guidelines .
- Ethical compliance : Obtain institutional approval for biohazardous materials (e.g., cytotoxic assays) .
- Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
